molecular formula C24H21F3N2O4S B6560632 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide CAS No. 946382-72-5

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide

Cat. No.: B6560632
CAS No.: 946382-72-5
M. Wt: 490.5 g/mol
InChI Key: PNUQDXWVQAHNKB-UHFFFAOYSA-N
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Description

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide is a complex organic compound characterized by its intricate molecular structure. This compound features a tetrahydroquinoline core, a methoxybenzenesulfonyl group, and a trifluoromethylbenzamide moiety. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The choice of solvents, catalysts, and reagents is optimized to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of new drugs.

  • Industry: It may find applications in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, for instance, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride

  • 1,2,3,4-Tetrahydroquinoline derivatives

  • Methoxybenzenesulfonyl compounds

Uniqueness: N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its complex structure and diverse reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O4S/c1-33-20-9-11-21(12-10-20)34(31,32)29-14-2-3-17-15-19(8-13-22(17)29)28-23(30)16-4-6-18(7-5-16)24(25,26)27/h4-13,15H,2-3,14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUQDXWVQAHNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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